

H-D-Tyr-OEt.HCl: A Comprehensive Technical Guide to its Chemical Properties

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Compound of Interest

Compound Name: **H-D-Tyr-OEt.HCl**

Cat. No.: **B613185**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties of **H-D-Tyr-OEt.HCl** (D-Tyrosine ethyl ester hydrochloride). The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Chemical Properties

H-D-Tyr-OEt.HCl is the hydrochloride salt of the ethyl ester of D-tyrosine, a non-proteinogenic stereoisomer of the amino acid L-tyrosine. Its chemical structure consists of a central chiral carbon atom bonded to an amino group, a carboxylic acid ethyl ester group, a hydrogen atom, and a p-hydroxybenzyl side chain. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Physicochemical Data

A summary of the key physicochemical properties of **H-D-Tyr-OEt.HCl** is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ ClNO ₃	[1][2]
Molecular Weight	245.70 g/mol	[1][2]
Appearance	Beige to off-white powder/crystalline solid	[2]
Melting Point	166-170 °C (for L-isomer)	[3]
Solubility	Water: 50 mg/mL at 25°C CDMSO: 100 mg/mL	[1][4]
Storage	Store at 0-8 °C in a dry, well-ventilated place.	[2]

Spectroscopic and Analytical Data

While specific spectroscopic data such as NMR and IR spectra are not detailed here, the purity of **H-D-Tyr-OEt.HCl** is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and titration. The optical rotation is a key parameter to confirm the stereochemical identity of the D-isomer.

Parameter	Value	Source(s)
Purity	≥ 99% (Titration)	[2]
Optical Rotation	[a]D ₂₀ = -6.8 ± 2° (c=2% in H ₂ O)	[2]

Acid-Base Properties and pKa Determination

The pKa values of the ionizable groups in **H-D-Tyr-OEt.HCl** (the α-amino group and the phenolic hydroxyl group) are critical for understanding its behavior in physiological and experimental systems. While a specific experimentally determined pKa value for **H-D-Tyr-OEt.HCl** is not readily available in the literature, it can be determined using standard laboratory procedures.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for determining the pKa values of an amino acid derivative like **H-D-Tyr-OEt.HCl**.

Materials:

- **H-D-Tyr-OEt.HCl**
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- **Sample Preparation:** Accurately weigh a known amount of **H-D-Tyr-OEt.HCl** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- **Acidification:** Place the solution in a beaker with a magnetic stir bar. If necessary, add a small, known volume of standardized HCl to lower the initial pH to ensure the α -amino group is fully protonated.
- **Titration with NaOH:** Begin stirring the solution and record the initial pH. Add small, precise increments of the standardized NaOH solution from a burette.

- Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Titration Curve: Continue the titration until the pH has risen significantly, passing through the expected equivalence points for the deprotonation of the α -amino and phenolic hydroxyl groups.
- Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa will correspond to the α -amino group, and the second to the phenolic hydroxyl group.



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Figure 1: Experimental workflow for pKa determination.

Stability and Degradation

H-D-Tyr-OEt.HCl is generally stable under recommended storage conditions (0-8 °C, dry). However, like other amino acid esters, it can be susceptible to degradation under certain conditions.

Potential Degradation Pathways

- Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield D-tyrosine and ethanol.
- Oxidation: The phenolic hydroxyl group of the tyrosine side chain can be oxidized, especially in the presence of metal ions or reactive oxygen species.

- Racemization: Although less common under normal storage, prolonged exposure to harsh conditions could potentially lead to racemization at the α -carbon.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of **H-D-Tyr-OEt.HCl** and quantifying any degradation products.

Objective: To develop a chromatographic method that separates the intact **H-D-Tyr-OEt.HCl** from its potential degradation products.

Materials:

- **H-D-Tyr-OEt.HCl** reference standard
- Forced degradation samples (e.g., acid-stressed, base-stressed, oxidative-stressed, thermally-stressed, and photo-stressed)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water, buffers)

Procedure:

- Forced Degradation Studies: Subject **H-D-Tyr-OEt.HCl** to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H_2O_2 , heat, light) to generate degradation products.
- Method Development:
 - Column Selection: Start with a standard C18 reversed-phase column.
 - Mobile Phase Selection: Develop a suitable mobile phase, often a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, to achieve separation.

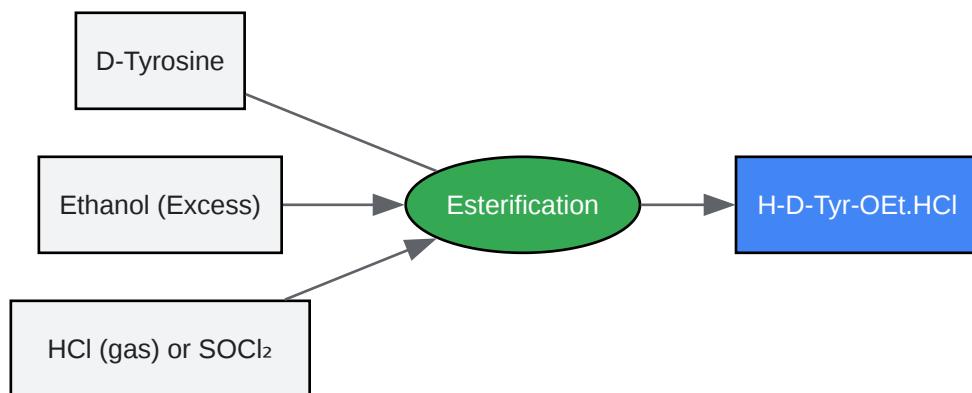
- Detection Wavelength: Determine the optimal UV wavelength for detecting both the parent compound and its degradation products (typically around the absorbance maximum of the tyrosine chromophore).
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Synthesis

H-D-Tyr-OEt.HCl is typically synthesized from D-tyrosine through an esterification reaction.

General Synthesis Pathway

The most common method for the synthesis of amino acid esters is the Fischer esterification.



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Figure 2: General synthesis pathway of **H-D-Tyr-OEt.HCl**.

In this reaction, D-tyrosine is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride (SOCl_2). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the ethanol, leading to the formation of the ethyl ester. The hydrochloride salt is formed in situ.

Biological Context and Potential Applications

H-D-Tyr-OEt.HCl, as a derivative of D-tyrosine, is of interest in neuroscience and drug development. D-amino acids are increasingly recognized for their biological roles. D-tyrosine itself has been investigated for its potential as a tyrosinase inhibitor, which may have

neuroprotective effects.^[5] The ethyl ester modification can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes, including the blood-brain barrier.

Potential research applications for **H-D-Tyr-OEt.HCl** include:

- Neurotransmitter Synthesis Studies: As a precursor to D-tyrosine, it can be used to investigate the synthesis and metabolism of catecholamines.
- Drug Delivery Research: The ester form may serve as a prodrug to deliver D-tyrosine to specific tissues.
- Enzyme Inhibition Assays: Investigating its effects on tyrosinase and other enzymes involved in tyrosine metabolism.

Conclusion

H-D-Tyr-OEt.HCl is a valuable chemical entity with well-defined physicochemical properties. This guide provides a foundational understanding of its chemical characteristics, including methods for determining its pKa and assessing its stability. The information presented is intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry, neurobiology, and pharmacology. Further research into its specific biological activities and signaling pathways will undoubtedly uncover new applications for this compound.

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